molecular formula C11H20N2O B15349043 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63977-72-0

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B15349043
CAS No.: 63977-72-0
M. Wt: 196.29 g/mol
InChI Key: FNZNYVDWBOFGOR-UHFFFAOYSA-N
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Description

3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative characterized by a rigid 3,8-diazabicyclo[3.2.1]octane scaffold. The ethyl group at position 3 and the propionyl group at position 8 modulate its pharmacological and physicochemical properties.

Properties

CAS No.

63977-72-0

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

1-(3-ethyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-6-10(13)8-12(4-2)7-9/h9-10H,3-8H2,1-2H3

InChI Key

FNZNYVDWBOFGOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. One common approach is the cyclization of appropriate diaminodienes with alkylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.

Chemical Reactions Analysis

Reduction of the Propionyl Group

The propionyl moiety (R-CO-N<) undergoes reduction with strong hydride donors, converting the amide group to a secondary amine:

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux (65°C)3-Ethyl-8-propyl-3,8-diazabicyclo[3.2.1]octane60–70%

This reaction preserves the bicyclic core while altering the electronic profile of the molecule, enhancing its potential as a neurotransmitter modulator .

Oxidation Reactions

Oxidation targets the ethyl or propionyl substituents, though selectivity depends on reaction conditions:

ReagentTarget SiteProductNotesSource
KMnO₄ (acidic)Ethyl group (C-3)3-(Carboxyethyl)-8-propionyl derivativeLow yield (<30%)
CrO₃Bridgehead C-H bondsKetone derivativesRequires anhydrous conditions

The bicyclo[3.2.1]octane scaffold shows resistance to ring-opening under standard oxidative conditions .

Alkylation and Acylation

The secondary amine at position 8 participates in nucleophilic substitutions:

Alkylation

ReagentConditionsProductYieldSource
CH₃IDMF, 50°C, 12 hrs3-Ethyl-8-(N-methylpropionyl) derivative45–55%

Acylation

ReagentConditionsProductYieldSource
AcCl/Et₃NCH₂Cl₂, 0°C to RT3-Ethyl-8-acetyl derivative65–75%

Acylation at N-8 is particularly significant for modulating receptor affinity, as demonstrated in opioid receptor studies .

Hydrolysis of the Amide Bond

The propionyl group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductApplicationSource
6M HCl, reflux-3-Ethyl-8-amino derivative + propionic acidIntermediate for further derivatization
NaOH (aq.), 80°C-Same as aboveLower reaction rate

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions as a dienophile or dipolarophile, enabling ring-functionalized products:

Reaction PartnerConditionsProductSelectivitySource
Ethyl acrylateTHF, 70°C, 24 hrsSpirocyclic adductsHigh (cis)

Structural Determinants of Reactivity

  • Bicyclic Rigidity : The diazabicyclo[3.2.1]octane framework restricts conformational flexibility, directing reagents to specific reactive sites .

  • Electronic Effects : The electron-withdrawing propionyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.

Key Research Findings

  • Receptor Binding : Derivatives with modified acyl groups (e.g., butyroyl, pivaloyl) exhibit enhanced µ-opioid receptor selectivity, underscoring the role of N-8 substitutions .

  • Stereoelectronic Control : Reactions at N-3 are sterically hindered compared to N-8, favoring functionalization at the latter position .

This compound’s reactivity profile positions it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The table below summarizes key analogs of 3,8-diazabicyclo[3.2.1]octane and their properties:

Compound Name Substituents (Position 3/8) Molecular Formula Key Findings References
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane p-Nitrocinnamyl (8), Propionyl (3) C₁₉H₂₃N₃O₃ Selective µ-opioid agonist; conformational flexibility enhances receptor binding .
3-p-Nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane p-Nitrocinnamyl (3), Propionyl (8) C₁₉H₂₃N₃O₃ Isomer of the above; reduced µ-affinity due to altered cinnamyl orientation .
3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) Cinnamyl (3), Propionyl (8) C₁₈H₂₅N₃O Model analgesic compound; high in vitro µ-opioid affinity .
Bivalent Ligands (2a-d) Dimerized derivatives of 1a Variable No significant µ-opioid affinity or analgesic activity vs. 1a .
3-Diphenylmethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane Diphenylmethyl (3), Propionyl (8) C₂₂H₂₆N₂O Bulky substituent at position 3 may hinder receptor interaction .
8-Methyl-3-(o-nitrobenzoyl)-3,8-diazabicyclo[3.2.1]octane Methyl (8), o-Nitrobenzoyl (3) C₁₅H₁₈N₃O₃ Structural rigidity may reduce metabolic stability .

Conformational and Electronic Insights

  • Isomerism Effects : Swapping substituents between positions 3 and 8 (e.g., nitrocinnamyl and propionyl groups) significantly alters receptor binding. X-ray studies show that the orientation of the cinnamyl chain in 8-p-nitrocinnamyl-3-propionyl derivatives optimizes µ-opioid interactions, while the isomer exhibits weaker activity .
  • Substituent Bulk : Bulky groups like diphenylmethyl at position 3 reduce receptor affinity, likely due to steric hindrance . In contrast, smaller alkyl groups (e.g., ethyl or methyl) maintain conformational flexibility .
  • Electronic Structure : Quantum mechanical calculations reveal that electron-withdrawing groups (e.g., nitro) enhance µ-opioid affinity by stabilizing charge interactions with the receptor .

Key Research Findings

Isomer-Specific Activity : The 8-p-nitrocinnamyl-3-propionyl isomer demonstrates 10-fold higher µ-opioid affinity than its 3-p-nitrocinnamyl-8-propionyl counterpart, emphasizing the importance of substituent placement .

Bivalent Ligand Failure: Dimerization of 3-cinnamyl-8-propionyl derivatives abolishes activity, suggesting monovalent binding is optimal for µ-opioid interactions .

Camphane Series Superiority : N,N-Dimethyl-2-camphane derivatives outperform many 3,8-diazabicyclo[3.2.1]octane analogs in analgesic efficacy, possibly due to enhanced blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, and what challenges arise during multi-step synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures starting from adipic acid derivatives. A key intermediate, 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, is prepared through cyclization reactions involving benzylamine. Subsequent reduction (e.g., using lithium aluminum hydride) and hydrogenolysis yield the bicyclic core. Challenges include controlling regioselectivity during cyclization and ensuring efficient deprotection of functional groups . Example Protocol :

Bromination of dimethyl adipate to generate intermediates.

Cyclization with benzylamine under reflux.

Reduction of ketones to amines.

Propionylation at the 8-position via acyl chloride coupling.

Q. How is the molecular structure of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane characterized?

  • Methodological Answer : Structural characterization employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and bicyclic geometry.
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., distinguishing between endo/exo configurations).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
    Comparative analysis with analogs (e.g., 8-methyl or 8-benzyl derivatives) helps identify key structural motifs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
  • Respiratory Protection : Employ P95 respirators for aerosolized particles; OV/AG/P99 filters for volatile organics .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.
  • Waste Disposal : Segregate halogenated byproducts for specialized treatment.

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance acylation efficiency.
  • Temperature Control : Propionylation at 0–5°C minimizes side reactions (e.g., over-acylation).
  • Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) accelerates acyl transfer.
    Data Table : Key Reaction Parameters
ParameterOptimal ConditionYield Improvement
SolventAcetonitrile15–20%
Temperature0–5°C10–12%
Catalyst (DMAP)5 mol%25–30%
Source: .

Q. How can researchers resolve contradictions in pharmacological data between 3-Ethyl-8-propionyl and its isomeric analogs?

  • Methodological Answer : Discrepancies in biological activity (e.g., analgesic vs. CNS effects) arise from stereochemical and substituent positioning differences. Strategies include:
  • Isomer-Specific Assays : Separate enantiomers via chiral HPLC and test individually.
  • Molecular Docking : Compare binding affinities to target receptors (e.g., opioid or adrenergic receptors).
  • Metabolic Profiling : Assess stability in liver microsomes to rule out pharmacokinetic confounding factors .

Q. What functional groups in 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane are critical for bioactivity, and how do substitutions alter potency?

  • Methodological Answer :
  • Propionyl Group (8-position) : Enhances lipophilicity and receptor binding. Replacement with bulkier acyl groups (e.g., benzoyl) reduces solubility.
  • Ethyl Group (3-position) : Modulates steric hindrance; methyl or isopropyl substitutions decrease analgesic efficacy.
    Data Table : Substituent Effects on Analgesic Activity (ED50_{50})
Substituent (8-position)ED50_{50} (mg/kg)
Propionyl2.5
Acetyl4.8
Benzoyl>10
Source: .

Q. What strategies improve enantioselective synthesis of this compound for targeted therapeutic applications?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry during cyclization.
  • Asymmetric Hydrogenation : Employ palladium catalysts with chiral ligands (e.g., Josiphos) for amine reduction.
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylation) to separate enantiomers .

Contradictory Data Analysis

Q. Why do 3-Ethyl-8-propionyl and its 8-Ethyl-3-propionyl isomer exhibit divergent biological behaviors?

  • Methodological Answer :
  • Steric Effects : The 3-ethyl group in the original compound creates a "bulk-shielded" amine, reducing off-target interactions.
  • Electronic Effects : Propionyl positioning alters electron density at the nitrogen, affecting receptor binding kinetics.
  • Pharmacokinetics : Isomers may differ in metabolic stability (e.g., cytochrome P450 oxidation rates) .

Therapeutic Potential

Q. What preclinical models validate the HIV inhibitory potential of 3-Ethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of HIV-1 reverse transcriptase in MT-4 cells.
  • Molecular Dynamics Simulations : Analyze interactions with viral protease active sites.
  • Resistance Profiling : Evaluate efficacy against mutant strains (e.g., K103N) .

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